REACTION_CXSMILES
|
[C:1]([OH:4])(=[S:3])[CH3:2].[C:5]([OH:10])(=[O:9])[C:6]([CH3:8])=[CH2:7]>>[C:1]([S:3][CH2:7][CH:6]([CH3:8])[C:5]([OH:10])=[O:9])(=[O:4])[CH3:2]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on the steam bath for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)SCC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[S:3])[CH3:2].[C:5]([OH:10])(=[O:9])[C:6]([CH3:8])=[CH2:7]>>[C:1]([S:3][CH2:7][CH:6]([CH3:8])[C:5]([OH:10])=[O:9])(=[O:4])[CH3:2]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on the steam bath for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)SCC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |